2-Bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide
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Overview
Description
2-Bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide: is a chemical compound with the molecular formula C6H15BrN2P. It consists of a diazaphospholidine ring containing a bromine atom and three methyl groups. The compound’s structure is as follows:
Structure:
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of trimethylphosphine (PMe3) with bromine to form the bromophosphonium salt. Subsequent treatment with a nitrogen-containing base, such as ammonia or an amine, leads to the formation of the diazaphospholidine ring.
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using solvents like ether or tetrahydrofuran. The choice of base and reaction temperature influences the yield and selectivity.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for its unique properties.
Chemical Reactions Analysis
Reactivity:
Oxidation: The bromine atom can undergo oxidation reactions.
Substitution: The methyl groups may be substituted by other functional groups.
Reduction: The compound can be reduced to form derivatives.
Bromination: Bromine (Br) in an organic solvent.
Substitution: Alkyl halides or nucleophiles.
Reduction: Hydrogen gas (H) with a suitable catalyst.
Major Products: The major products depend on the specific reactions performed. Bromination yields 2-bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide, while substitution or reduction leads to various derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure may find applications in catalytic processes.
Coordination Chemistry: It can serve as a ligand in coordination complexes.
- Limited research exists on its biological applications. Further studies are needed to explore potential uses.
Materials Science: The compound’s properties may contribute to novel materials.
Mechanism of Action
The exact mechanism of action remains unclear due to limited research. Further investigations are necessary to elucidate its effects on biological systems.
Comparison with Similar Compounds
While there are no direct analogs, its diazaphospholidine core sets it apart from other phosphorus-containing compounds.
Properties
CAS No. |
122833-36-7 |
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Molecular Formula |
C5H13Br2N2P |
Molecular Weight |
291.95 g/mol |
IUPAC Name |
2-bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium;bromide |
InChI |
InChI=1S/C5H13BrN2P.BrH/c1-7-4-5-8(2,3)9(7)6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HMBDSKMMEFVYJD-UHFFFAOYSA-M |
Canonical SMILES |
CN1CC[N+](P1Br)(C)C.[Br-] |
Origin of Product |
United States |
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